5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione typically involves the reaction of 5-bromo-2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione
- 5-Bromo-2-[(4-fluorophenyl)methyl]isoindole-1,3-dione
- 5-Bromo-2-[(4-methylphenyl)methyl]isoindole-1,3-dione
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms in its structure. This unique combination of substituents can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H9BrClNO2 |
---|---|
Molecular Weight |
350.59 g/mol |
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-3-6-12-13(7-10)15(20)18(14(12)19)8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChI Key |
YMFYZWVDRWRASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.